pKa Modulation by Substituent Position: Impact on Diol Binding and Sensing Applications
The pKa of a boronic acid dictates its charge state at a given pH, which is the primary determinant of its binding affinity for diol-containing molecules like glucose [1]. Experimental determination via 11B NMR spectroscopy reveals that the position of the hydroxyl group significantly alters the acidity of the boronic acid moiety. 3-Hydroxyphenylboronic acid exhibits a pKa of 8.55 [2]. In contrast, its structural isomer, 4-hydroxyphenylboronic acid, has a pKa of 8.9 [2]. This difference of 0.35 pKa units means that at a physiologically relevant pH of 7.4, a larger fraction of 3-HPBA exists in its reactive, tetrahedral anionic form compared to the para-isomer [3].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 8.55 |
| Comparator Or Baseline | 4-Hydroxyphenylboronic acid (pKa = 8.9) |
| Quantified Difference | ΔpKa = -0.35 |
| Conditions | Determined by 11B NMR spectroscopy in aqueous solution [2] |
Why This Matters
This quantifiable difference in pKa directly translates to a higher equilibrium binding constant (Keq) for diols at neutral pH, making 3-HPBA the superior choice for designing sensors intended to function under physiological conditions.
- [1] Brooks, W. L. A.; Deng, C. C.; Sumerlin, B. S. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega 2018, 3 (12), 17863–17870. View Source
- [2] Brooks, W. L. A.; Deng, C. C.; Sumerlin, B. S. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega 2018, 3 (12), 17863–17870. (Data from Table 1). View Source
- [3] Yan, J.; et al. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron 2004, 60 (49), 11205–11209. View Source
